3-[(Pyridin-4-ylmethyl)amino]propanoic acid
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Overview
Description
3-[(Pyridin-4-ylmethyl)amino]propanoic acid is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.2 g/mol . It is also known by other names such as β-Alanine, N-(4-pyridinylmethyl)- . This compound features a pyridine ring attached to a propanoic acid moiety through an amino group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pyridin-4-ylmethyl)amino]propanoic acid typically involves the reaction of pyridine derivatives with propanoic acid derivatives under specific conditions. One common method includes the use of pyridine-4-carboxaldehyde and β-alanine in the presence of a reducing agent . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(Pyridin-4-ylmethyl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
3-[(Pyridin-4-ylmethyl)amino]propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(Pyridin-4-ylmethyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the amino and carboxylic acid groups can form hydrogen bonds with biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinepropionic acid: This compound has a similar structure but lacks the amino group, making it less versatile in certain reactions.
4-Pyridinepropionic acid: Similar to 3-[(Pyridin-4-ylmethyl)amino]propanoic acid but with the pyridine ring attached at a different position.
(S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride: A stereoisomer with different biological properties.
Uniqueness
This compound is unique due to its combination of a pyridine ring, amino group, and propanoic acid moiety. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industry .
Properties
IUPAC Name |
3-(pyridin-4-ylmethylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-9(13)3-6-11-7-8-1-4-10-5-2-8/h1-2,4-5,11H,3,6-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJIAZGPGSUWMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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